
2'-Chloro-3,4,5,6-tetrahydro-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic organic compound featuring a bipyridine structure with a chlorine atom at the 2’ position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with a suitable cyclizing agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反应分析
Types of Reactions: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides, which may exhibit different chemical properties.
Reduction Reactions: Reduction of the bipyridine ring can lead to the formation of tetrahydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: N-oxides of the bipyridine ring.
Reduction: Tetrahydropyridine derivatives.
科学研究应用
2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity to produce a therapeutic effect.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, depending on its structural modifications and functional groups.
相似化合物的比较
2,2’-Bipyridine: A well-known ligand in coordination chemistry, differing by the absence of chlorine and the fully aromatic nature of the rings.
4,4’-Bipyridine: Another bipyridine derivative, used in the synthesis of coordination polymers and metal-organic frameworks.
2,3’-Bipyridine: Similar in structure but without the chlorine substitution, affecting its reactivity and binding properties.
Uniqueness: 2’-Chloro-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and interaction with other molecules. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
2-chloro-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2 |
InChI 键 |
OSEGSYNSBTYDGU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN=C(C1)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


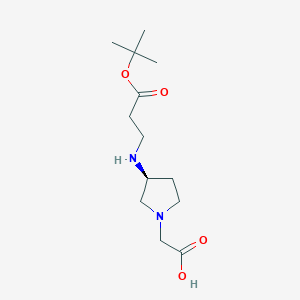
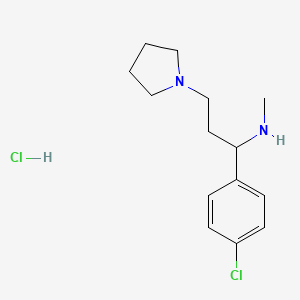
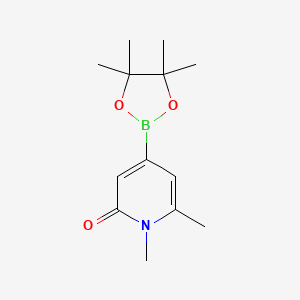
amine](/img/structure/B13002402.png)



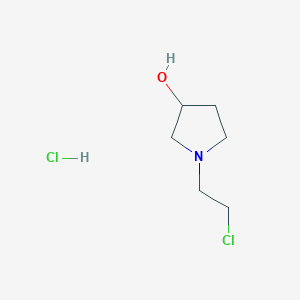
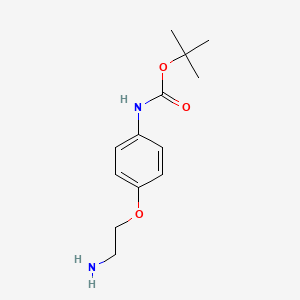
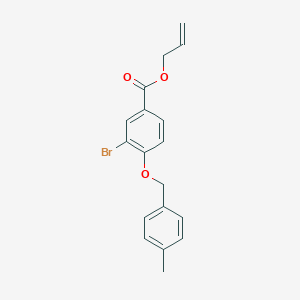
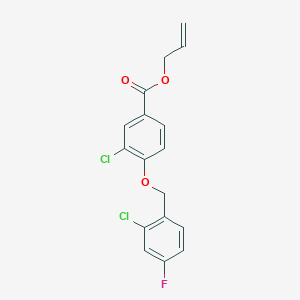

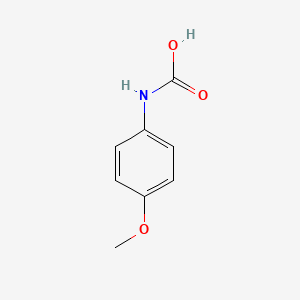
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
